2-Amino-6-(2-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
- This compound belongs to the class of 2-aminothiazole derivatives, which have garnered attention in medicinal chemistry and drug discovery research due to their broad pharmacological spectrum .
- It contains a complex fused ring system, combining a pyrano-benzothiazine core with a 2-aminothiazole moiety.
- The compound’s structure is characterized by a phenyl group, a methylbenzyl substituent, and a cyano group.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar 2-aminothiazole derivatives have been synthesized using various methods, including cyclization reactions and condensation processes.
- Industrial production methods remain undisclosed, but research efforts continue to explore efficient synthetic routes.
Chemical Reactions Analysis
- The compound likely undergoes various reactions typical of 2-aminothiazoles:
Oxidation: Oxidative processes may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield the corresponding aminothiazole.
Substitution: Substitution at the phenyl ring or the thiazole nitrogen is possible.
- Common reagents include N-bromosuccinimide (NBS) for benzylic bromination .
Scientific Research Applications
Anticancer Activity: 2-aminothiazole derivatives have shown potent inhibitory activity against various cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate.
Antiviral, Antimicrobial, and Other Activities: Beyond anticancer effects, these derivatives exhibit antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory properties.
Mechanism of Action
- The precise mechanism of action for this specific compound remains unexplored. its effects likely involve interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with other similar compounds. the uniqueness of this compound lies in its intricate structure and potential pharmacological activities.
Properties
Molecular Formula |
C26H21N3O3S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-amino-6-[(2-methylphenyl)methyl]-5,5-dioxo-4-phenyl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
InChI |
InChI=1S/C26H21N3O3S/c1-17-9-5-6-12-19(17)16-29-22-14-8-7-13-20(22)24-25(33(29,30)31)23(18-10-3-2-4-11-18)21(15-27)26(28)32-24/h2-14,23H,16,28H2,1H3 |
InChI Key |
MQRJEOSEZSYFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
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